molecular formula C8H11NO B066721 2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile CAS No. 185516-82-9

2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile

Cat. No. B066721
M. Wt: 137.18 g/mol
InChI Key: GISOIRNYRPFPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile, commonly known as OPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

OPC has been shown to have a wide range of potential applications in scientific research. One of the main areas of interest is in the development of new drugs, particularly those that target the central nervous system. OPC has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, OPC has been shown to have anti-inflammatory and analgesic properties, which could make it a useful therapeutic agent for the treatment of chronic pain and inflammation.

Mechanism Of Action

The exact mechanism of action of OPC is not fully understood, but it is believed to act on multiple targets in the brain and body. OPC has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. It also appears to have antioxidant properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

Studies have shown that OPC can have a range of biochemical and physiological effects. In animal models, OPC has been shown to improve cognitive function and memory, reduce inflammation and oxidative stress, and protect against neurotoxicity. OPC has also been found to have analgesic effects, reducing pain sensitivity in animal models.

Advantages And Limitations For Lab Experiments

OPC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it is stable under a range of conditions and can be stored for extended periods. However, there are also some limitations to its use. OPC is highly reactive and can be toxic in high concentrations, so care must be taken when handling it. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on OPC. One area of interest is in the development of new drugs that target the central nervous system. OPC has shown promise as a neuroprotective agent, and further research could lead to the development of new therapies for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of OPC and its potential side effects. Finally, there is potential for the use of OPC in other areas of research, such as in the development of new anti-inflammatory and analgesic drugs.

properties

CAS RN

185516-82-9

Product Name

2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-[1-(2-oxopropyl)cyclopropyl]acetonitrile

InChI

InChI=1S/C8H11NO/c1-7(10)6-8(2-3-8)4-5-9/h2-4,6H2,1H3

InChI Key

GISOIRNYRPFPIS-UHFFFAOYSA-N

SMILES

CC(=O)CC1(CC1)CC#N

Canonical SMILES

CC(=O)CC1(CC1)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a -78° C. solution of oxalyl chloride (0.70 mL, 8.0 mmol) in 40 mL of CH2Cl2 was added DMSO (0.62 mL, 8.7 mmol) and the resulting solution was stirred for 10 min. A solution of the alcohol from Step 3 (2.46 g, 17.7 mmol) in 5 mL CH2Cl2 was then added, and the mixture stirred 1 h at -78° C. Triethylamine (4.2 mL, 30 mmol) was then added, and the solution was allowed to warm to room temperature and stirred overnight. The reaction mixture was then partitioned between 1M HCl and CH2Cl2, and the organic layer was washed with saturated NaHCO3 and brine, dried over MgSO4 and evaporated. Purification of the residue by flash chromatography (25% ethyl acetate/hexanes) provided 927 mg of the title compound.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three

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